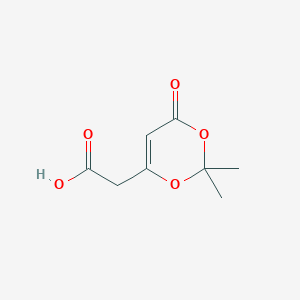

2-(2,2-Dimethyl-4-oxo-4H-1,3-dioxin-6-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound with the chemical formula 2-(2,2-Dimethyl-4-oxo-4H-1,3-dioxin-6-yl)acetic acid Isopropylidene malonate . This compound is a derivative of malonic acid and is characterized by its unique structure, which includes a dioxane ring. It is widely used in organic synthesis due to its reactivity and versatility.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isopropylidene malonate can be synthesized through the reaction of malonic acid with acetone in the presence of an acid catalyst. The reaction typically involves the formation of a cyclic intermediate, which then undergoes dehydration to form the final product.

Industrial Production Methods: In industrial settings, the production of isopropylidene malonate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions: Isopropylidene malonate undergoes various chemical reactions, including:

Alkylation: The compound can be alkylated at the methylene group between the carbonyl groups.

Acylation: It can also undergo acylation reactions due to the presence of active methylene groups.

Condensation: Isopropylidene malonate is involved in condensation reactions, such as the Knoevenagel condensation with aldehydes.

Common Reagents and Conditions:

Alkylation: Common reagents include alkyl halides and strong bases like sodium hydride.

Acylation: Reagents such as acyl chlorides and anhydrides are used.

Condensation: Aldehydes and bases like piperidine are commonly used.

Major Products:

Alkylation: Alkylated malonates.

Acylation: Acylated derivatives.

Condensation: Substituted alkenes.

Aplicaciones Científicas De Investigación

Isopropylidene malonate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including heterocycles and natural products.

Biology: The compound is employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

Medicine: It is used in the development of drugs and therapeutic agents.

Industry: Isopropylidene malonate is used in the production of polymers, resins, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of isopropylidene malonate involves its reactivity towards nucleophiles and electrophiles. The compound’s active methylene group between the carbonyl groups makes it highly reactive in various chemical reactions. It can form enolate ions, which can then participate in nucleophilic addition and substitution reactions.

Comparación Con Compuestos Similares

Malonic acid: The parent compound of isopropylidene malonate.

Diethyl malonate: Another derivative of malonic acid, commonly used in organic synthesis.

Meldrum’s acid: A cyclic derivative of malonic acid with similar reactivity.

Uniqueness: Isopropylidene malonate is unique due to its cyclic structure, which imparts different reactivity compared to its linear counterparts. This makes it a valuable intermediate in the synthesis of complex organic molecules.

Actividad Biológica

2-(2,2-Dimethyl-4-oxo-4H-1,3-dioxin-6-yl)acetic acid, with the CAS number 1894228-79-5 and molecular formula C8H10O5, has garnered attention in recent years for its potential biological activities. This compound belongs to a class of dioxins that are characterized by their unique structural properties, which may contribute to various biological effects including antimicrobial and anti-inflammatory activities.

The molecular weight of this compound is 186.16 g/mol. It is typically stored in a sealed container at temperatures below -20°C to maintain its stability and efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C8H10O5 |

| Molecular Weight | 186.16 g/mol |

| CAS Number | 1894228-79-5 |

| Storage Conditions | Sealed, < -20°C |

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. Preliminary results indicate that this compound exhibits significant activity against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) : In vitro assays have shown that the MIC against Staphylococcus aureus is approximately 32 µg/mL, indicating moderate antibacterial activity.

- Spectrum of Activity : The compound has also been tested against Gram-negative bacteria, with varying degrees of effectiveness noted.

Anti-inflammatory Properties

Beyond its antimicrobial effects, there is emerging evidence suggesting that this compound may possess anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines in cell culture models.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of various dioxin derivatives, including this compound. The findings revealed:

- Tested Strains : E. coli, S. aureus, and Pseudomonas aeruginosa.

- Results : The compound demonstrated the highest activity against S. aureus with an MIC of 32 µg/mL and showed lower activity against E. coli and Pseudomonas aeruginosa.

Study 2: Anti-inflammatory Activity

Another research effort focused on the anti-inflammatory potential of this compound through in vitro assays using macrophage cell lines. The results indicated:

- Cytokine Production : A significant reduction in TNF-alpha and IL-6 levels was observed when cells were treated with the compound.

- Mechanism of Action : It was hypothesized that the compound inhibits NF-kB signaling pathways involved in inflammation.

Propiedades

IUPAC Name |

2-(2,2-dimethyl-6-oxo-1,3-dioxin-4-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O5/c1-8(2)12-5(3-6(9)10)4-7(11)13-8/h4H,3H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRLIEOLAXRECG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=CC(=O)O1)CC(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.